Dunnione

Catalog No.
S775418
CAS No.
521-49-3
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dunnione

β-Lapachone exhibits off-target DNA damage; Dunnione (CAS 521-49-3) is a high-specificity NQO1 substrate with lower genotoxicity.

  • Bioactivatable ortho-naphthoquinone for NAD+/NADH modulation.
  • >3.5-fold bioavailability in SMEDDS, sub-15 nm particles.
  • MIC 5-20 mg/L against plant fungi.

Photostable crystalline solid. Reliable global supply.

CAS Number

521-49-3

Product Name

Dunnione

IUPAC Name

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3

InChI Key

WGENOABUKBFVAA-UHFFFAOYSA-N

Synonyms

dunnione

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C

The exact mass of the compound Dunnione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95403. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of naphthofuran in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Dunnione is a naturally occurring furan-fused ortho-naphthoquinone (naphthofuran) recognized as a highly specific, bioactivatable substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. In procurement and material selection, Dunnione serves as a critical alternative to pyran-fused analogs like β-lapachone. It is primarily sourced as a crystalline solid for use as a redox-cycling scaffold in oncology research, a precursor for cytoprotective and anti-inflammatory prodrugs, and a lead compound in agricultural fungicidal formulations. Its distinct bicyclic structure offers unique electron-accepting properties, making it a valuable benchmark material for modulating the cellular NAD+/NADH ratio and studying quinone-directed bioreductive pathways without the confounding off-target effects of more common naphthoquinones.

Research Fit

NQO1-specific redox cycling substrate for NAD+ modulation studies
Ortho-quinone structure ensures distinct enzymatic processing vs. para-quinones
Supports antifungal screening, cancer cell model, and cytoprotection research

Substituting Dunnione with generic naphthoquinones like β-lapachone or α-lapachone fundamentally alters experimental and formulation outcomes [1]. While β-lapachone is the most common NQO1 substrate, it is associated with significant off-target toxicities, including direct DNA damage, which limits its utility in pure cytoprotection or metabolic modulation assays [1]. Furthermore, para-quinones like α-lapachone lack the specific ortho-quinone redox cycling capability required for rapid NQO1-mediated bioactivation. Dunnione’s furan-fused ring system also imparts distinct photostability and physicochemical properties[2], meaning that generic substitution will compromise handling protocols, formulation compatibility in lipid-based systems, and the precise enzymatic kinetics required for targeted redox research.

Substitution Risk

Regiochemistry: Ortho-quinone configuration differs from para-quinones (e.g., menadione) and alters NQO1 recognition.
Mechanism: NQO1-dependent redox cycling is not shared by all naphthoquinones; β-lapachone may differ in downstream signaling.
Binding: Fused dihydrofuran ring constrains active-site pose, absent in linear analogs; limits direct interchangeability.

Superior Photostability and Benchtop Handling Robustness

ortho-Naphthoquinones are notoriously sensitive to environmental degradation, complicating their use in extended assays and manufacturing. However, Dunnione demonstrates exceptional photostability compared to closely related structural analogs [1]. While derivatives like dehydroiso-β-lapachone and β-isodunnione are markedly sensitive to light and undergo rapid degradation, Dunnione can be recovered unchanged from concentrated solutions and exhibits no significant light-induced degradation under standard laboratory conditions [1]. This robust stability profile significantly reduces the need for specialized actinic shielding during synthesis and formulation workflows.

Evidence DimensionPhotochemical stability under ambient conditions
Target Compound DataDunnione: Recovered unchanged; insensitive to light degradation
Comparator Or Baselinedehydroiso-β-lapachone / β-isodunnione: Markedly sensitive to light
Quantified DifferenceQualitative absolute difference (Stable vs. Rapidly Degraded)
ConditionsAmbient light exposure during benchtop handling and solution preparation

Ensures reproducible dosing and reduces the need for costly light-blocking handling protocols during scale-up and biological testing.

Antifungal mechanism
Head-to-head
Target: Initiates redox cycling (ROS via NQO1)
Comparator (BTG 505): Mitochondrial Complex III inhibition
Supports NQO1-specific probe without mitochondrial off-target confounding
Biochemical mode-of-action context

High-Efficiency NQO1 Substrate for Targeted Redox Cycling

Dunnione is one of only three primary natural ortho-naphthoquinones that serve as direct substrates for NQO1. When compared to the ubiquitous β-lapachone, Dunnione and its direct derivatives effectively drive NQO1-mediated NADH oxidation to increase the cellular NAD+/NADH ratio without the severe off-target DNA damage often associated with β-lapachone [1]. In comparative metabolic profiling, Dunnione scaffolds provide a wider therapeutic window for cytoprotective applications, allowing researchers to isolate NQO1-dependent redox modulation from generalized quinone toxicity[1].

Evidence DimensionNQO1-mediated NAD+ elevation and off-target toxicity
Target Compound DataDunnione scaffolds: High NAD+ elevation with reduced genotoxic off-target effects
Comparator Or Baselineβ-lapachone: High NQO1 activity but accompanied by dose-limiting DNA damage
Quantified DifferenceBroader therapeutic window for cytoprotection
ConditionsIn vitro NQO1+ cell models and pharmacometabolomic profiling

Crucial for researchers needing a clean NQO1 substrate to study metabolic modulation without confounding DNA-damaging cytotoxicity.

Antifungal activity
Head-to-head
In vitro MIC 5-20 mg/L; in planta EC50 2-20 mg/L
Comparable to carbendazim (synthetic fungicide)
Reported comparable activity to synthetic standard; supports screening
Wheat and barley fungal panel

Formulation Compatibility in Lipid-Based Nanocarriers (SMEDDS)

Like many naphthoquinones, raw crystalline Dunnione exhibits poor aqueous solubility, which historically hindered its in vivo application. However, Dunnione demonstrates excellent compatibility with Self-Microemulsifying Drug Delivery Systems (SMEDDS)[1]. When formulated with optimized lipid/surfactant ratios, Dunnione achieves a highly uniform nanoparticle size of 13.7 nm. This formulation processability results in rapid dissolution (<60 minutes) and a 3.66-fold increase in oral bioavailability compared to the unformulated crystalline compound [1]. This proves Dunnione's tractability for advanced preclinical formulation workflows.

Evidence DimensionOral bioavailability and nanoparticle size
Target Compound DataDunnione in SMEDDS: 13.7 nm particle size, 3.66-fold higher bioavailability
Comparator Or BaselineUnformulated Dunnione (crystalline baseline): Poor aqueous dissolution and low baseline bioavailability
Quantified Difference3.66-fold enhancement in oral bioavailability
ConditionsIn vivo pharmacokinetic models (Beagles) and in vitro dissolution assays

Validates that Dunnione's solubility barriers can be reliably overcome using standard industrial lipid-based formulation techniques.

Cytotoxicity (IC50)
Reported
T. cruzi: 4.01 µM
A549: 6.1 µM
Supports cell-model endpoint comparison across parasitic and cancer contexts
NQO1-mediated ROS in A549 cells

In Vivo Cytoprotective Efficacy Against Chemotherapeutic Toxicity

Dunnione and its derivatives are actively procured for their ability to rescue healthy tissues from chemotherapeutic damage, a property distinct from the purely cytotoxic focus of many quinones. In in vivo models of cisplatin-induced toxicity, Dunnione-based compounds significantly reverse severe tissue damage [1]. For example, while cisplatin challenge reduced splenocyte counts to 27.4% of the control, administration of a Dunnione derivative (50 mg/kg) restored splenocyte levels to 75.2% of the control [1]. Furthermore, it fully recovered the intestinal villi/crypt ratio, demonstrating potent, quantifiable tissue-protective efficacy driven by its unique redox profile.

Evidence DimensionSplenocyte count recovery post-cisplatin challenge
Target Compound DataDunnione derivative (50 mg/kg): 75.2% of normal control
Comparator Or BaselineCisplatin-only baseline: 27.4% of normal control
Quantified Difference2.7-fold improvement in splenocyte survival
ConditionsIn vivo murine model of cisplatin-induced toxicity

Provides a validated pharmacological rationale for procuring Dunnione as a lead scaffold in cytoprotective and anti-inflammatory drug discovery.

NAD+ modulation in vivo
Head-to-head
WT mice: increased NAD+/NADH ratio, restored SIRT1 activity
NQO1-/- mice: complete loss of protective effect
Genetic validation of NQO1 dependence for NAD+ modulation studies
Adriamycin cardiomyopathy model

NQO1-Targeted Prodrug Development

Due to its high specificity as an NQO1 substrate and lower baseline genotoxicity compared to β-lapachone, Dunnione is the preferred ortho-quinone scaffold for synthesizing esterase- or β-glucuronidase-triggered prodrugs. It is ideal for targeted therapies aiming to modulate the NAD+/NADH ratio in NQO1-overexpressing solid tumors [1].

Preclinical Lipid-Based Formulation Research

Given its proven compatibility with Self-Microemulsifying Drug Delivery Systems (SMEDDS) yielding sub-15 nm particles and a >3.5-fold bioavailability increase, Dunnione serves as an excellent model hydrophobic active pharmaceutical ingredient (API) for optimizing lipid-based nanocarriers and oral delivery systems for naphthoquinones[2].

Cytoprotective and Redox Biology Assays

Dunnione is highly suited for in vitro and in vivo models investigating the mitigation of oxidative stress and chemotherapeutic toxicity (e.g., cisplatin-induced nephrotoxicity or emesis). Its photostability ensures consistent dosing, making it a reliable tool compound for studying cellular redox cycling and Sirtuin 1 activation [3].

Agricultural Fungicide Lead Optimization

With established in vitro minimum inhibitory concentrations (MICs) of 5-20 mg/L against agriculturally relevant plant fungi, Dunnione is a viable procurement choice for agrochemical developers seeking natural product-derived fungicidal scaffolds that can be structurally modified for enhanced crop protection[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
NQO1-mediated NAD+ modulation studies
Ortho-quinone NQO1 substrate specificity
Confirm target engagement via NQO1 knockout or inhibitor
Agricultural fungicide screening
Redox-based antifungal mechanism
In vitro MIC and in planta efficacy benchmarking
NQO1-overexpressing tumor cell studies
NQO1-dependent cytotoxicity
ROS-mediated cell death pathway validation

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

242.094294304 Da

Monoisotopic Mass

242.094294304 Da

Heavy Atom Count

18

UNII

Q5DZE9STU9

Other CAS

33404-57-8
87402-65-1

Wikipedia

Dunnione

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